2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is an organic compound that features both a sulfone and a thioether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of a suitable imidazole precursor with methylthiol and phenylsulfonyl chloride. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The sulfone group can be reduced to a sulfide under strong reducing conditions, although this is less common.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is not fully understood. it is believed to interact with biological molecules through its sulfone and thioether groups. These interactions can lead to the inhibition of enzymes or the modulation of protein functions. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-1-(phenylsulfonyl)-imidazole
- 2-(methylthio)-1-(phenylsulfonyl)-1H-imidazole
- 2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Uniqueness
2-(methylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its sulfone and thioether functional groups, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylsulfanyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-15-10-11-7-8-12(10)16(13,14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSBJHCIBMQYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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